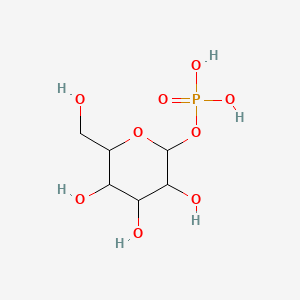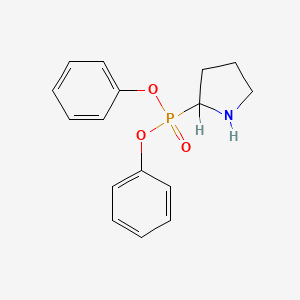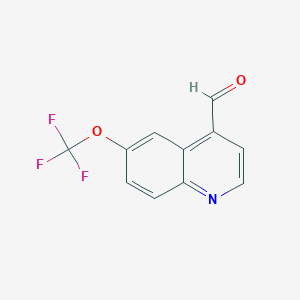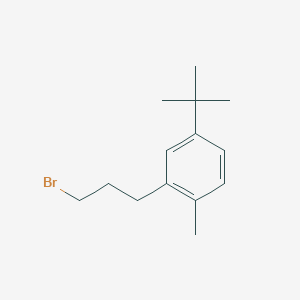
4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a propan-2-yl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2-methyl-5-propan-2-ylphenylamine with cyclohexa-2,5-dienone under specific conditions to form the imino compound. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium involves its interaction with specific molecular targets and pathways. The hydroxy and imino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2-methyl-5-propan-2-ylphenylamine
- Cyclohexa-2,5-dienone
- 4-Hydroxy-2-methylphenyl imine
Uniqueness
4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C16H17NNaO2 |
|---|---|
Peso molecular |
278.30 g/mol |
InChI |
InChI=1S/C16H17NO2.Na/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12;/h4-10,19H,1-3H3; |
Clave InChI |
MBPQMGNUNANIJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)

![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)



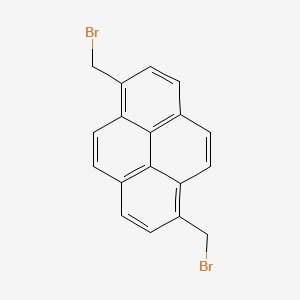
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
